Cas no 1131737-01-3 ((2s)-1,1,1-trifluoro-3-methylbutan-2-amine)
(2s)-1,1,1-trifluoro-3-methylbutan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- (2s)-1,1,1-trifluoro-3-methylbutan-2-amine
- AS-32874
- (S)-1,1,1,-trifluoro-3-methyl-2-butylamine
- L-2-AMINO-1,1,1-TRIFLUORO-3-(METHYL)BUTANE
- (S)-1,1,1-TRIFLUORO-3-METHYLBUTAN-2-AMINE
- SCHEMBL3499706
- 2-Butanamine, 1,1,1-trifluoro-3-methyl-, (2S)-
- l-2-amino-1,1,1-trifluoro-3-(methyl)butane, AldrichCPR
- EN300-171132
- AKOS006346543
- D-2-Amino-1,1,1-trifluoro-3-(methyl)butane
- DTXSID70654236
- (S)-1,1,1-Trifluoro-3-methyl-2-butylamine
- 1131737-01-3
- MFCD04972666
-
- MDL: MFCD04972666
- Inchi: 1S/C5H10F3N/c1-3(2)4(9)5(6,7)8/h3-4H,9H2,1-2H3/t4-/m0/s1
- InChI Key: YGGUXSPKQBCCRM-BYPYZUCNSA-N
- SMILES: FC([C@H](C(C)C)N)(F)F
Computed Properties
- Exact Mass: 141.07653381g/mol
- Monoisotopic Mass: 141.07653381g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 86.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 108.8±35.0 °C at 760 mmHg
- Flash Point: 29.2±10.6 °C
- Vapor Pressure: 25.5±0.2 mmHg at 25°C
(2s)-1,1,1-trifluoro-3-methylbutan-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2s)-1,1,1-trifluoro-3-methylbutan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044266-1g |
S)-1,1,1-Trifluoro-3-methyl-2-butylamine |
1131737-01-3 | 97% | 1g |
£163.00 | 2022-03-01 | |
| Fluorochem | 044266-5g |
S)-1,1,1-Trifluoro-3-methyl-2-butylamine |
1131737-01-3 | 97% | 5g |
£468.00 | 2022-03-01 | |
| Fluorochem | 044266-25g |
S)-1,1,1-Trifluoro-3-methyl-2-butylamine |
1131737-01-3 | 97% | 25g |
£1424.00 | 2022-03-01 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1324-5g |
(S)-1,1,1-trifluoro-3-methylbutan-2-amine |
1131737-01-3 | 95% | 5g |
$500 | 2023-09-07 | |
| A2B Chem LLC | AE28871-250mg |
2-Butanamine, 1,1,1-trifluoro-3-methyl-, (2S)- |
1131737-01-3 | 97% | 250mg |
$213.00 | 2024-04-20 | |
| A2B Chem LLC | AE28871-1g |
2-Butanamine, 1,1,1-trifluoro-3-methyl-, (2S)- |
1131737-01-3 | 97% | 1g |
$325.00 | 2024-04-20 | |
| A2B Chem LLC | AE28871-5g |
2-Butanamine, 1,1,1-trifluoro-3-methyl-, (2S)- |
1131737-01-3 | 97% | 5g |
$744.00 | 2024-04-20 | |
| A2B Chem LLC | AE28871-25g |
2-Butanamine, 1,1,1-trifluoro-3-methyl-, (2S)- |
1131737-01-3 | 97% | 25g |
$3088.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1712186-1g |
(S)-1,1,1-Trifluoro-3-methylbutan-2-amine |
1131737-01-3 | 97% | 1g |
¥5400.00 | 2024-08-09 | |
| Enamine | EN300-171132-0.05g |
(2S)-1,1,1-trifluoro-3-methylbutan-2-amine |
1131737-01-3 | 0.05g |
$167.0 | 2023-09-20 |
(2s)-1,1,1-trifluoro-3-methylbutan-2-amine Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on (2s)-1,1,1-trifluoro-3-methylbutan-2-amine
Introduction to (2S)-1,1,1-trifluoro-3-methylbutan-2-amine (CAS No. 1131737-01-3)
(2S-1,1,1-trifluoro-3-methylbutan-2-amine) is a fluorinated amine derivative with significant applications in the field of pharmaceuticals and agrochemicals. This compound, identified by its CAS number 1131737-01-3, has garnered attention due to its unique structural properties and versatile reactivity. The presence of fluorine atoms in its molecular structure imparts distinct chemical characteristics, making it a valuable building block for the synthesis of more complex molecules.
The compound belongs to the class of chiral amines, which are crucial in the development of enantiomerically pure drugs. The stereochemistry at the 2S configuration plays a pivotal role in determining the biological activity and pharmacokinetic properties of the resulting pharmaceutical agents. Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for this compound, facilitating its integration into various drug discovery programs.
In the realm of pharmaceutical research, (2S)-1,1,1-trifluoro-3-methylbutan-2-amine has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its fluorinated backbone enhances metabolic stability and bioavailability, which are critical factors in drug design. For instance, fluorinated amines have shown promise in the development of antiviral and anticancer drugs due to their ability to modulate enzyme activity and receptor binding affinity.
Recent studies have highlighted the compound's potential in the design of protease inhibitors, which are essential for treating various inflammatory and infectious diseases. The fluorine atoms in its structure contribute to increased lipophilicity and resistance to enzymatic degradation, making it an attractive candidate for further medicinal chemistry optimization. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives of this compound with enhanced pharmacological profiles.
The agrochemical industry has also benefited from the use of (2S)-1,1,1-trifluoro-3-methylbutan-2-amine. Its structural features make it a suitable precursor for developing novel pesticides and herbicides that exhibit improved efficacy and environmental safety. Fluorinated compounds are known for their enhanced stability against degradation, which translates to prolonged activity in the field. This property is particularly valuable in sustainable agriculture practices where long-lasting solutions are preferred.
The synthesis of this compound typically involves multi-step organic reactions, including fluorination and stereoselective transformations. Advances in catalytic methods have enabled more efficient routes to achieve high yields of enantiomerically pure (2S)-1,1,1-trifluoro-3-methylbutan-2-amine. These improvements have not only reduced production costs but also minimized environmental impact by optimizing waste management and energy consumption.
In conclusion, (2S)-1,1,1-trifluoro-3-methylbutan-2-amine (CAS No. 1131737-01-3) represents a significant advancement in synthetic chemistry with broad applications across pharmaceuticals and agrochemicals. Its unique structural attributes and reactivity make it a cornerstone in the development of next-generation therapeutics and sustainable agricultural solutions. As research continues to uncover new methodologies for its synthesis and application, this compound is poised to play an even greater role in addressing global health and food security challenges.
1131737-01-3 ((2s)-1,1,1-trifluoro-3-methylbutan-2-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)